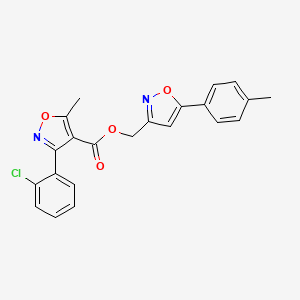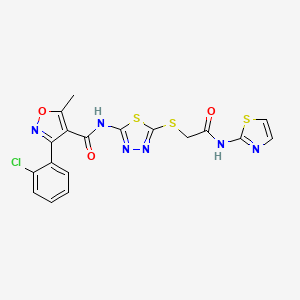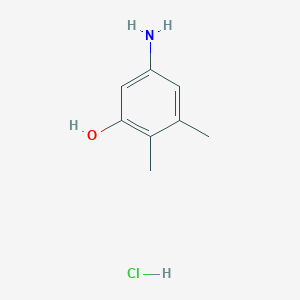![molecular formula C15H23N3O B2370229 2-(Methylamino)-1-{4-[(3-methylphenyl)methyl]piperazin-1-yl}ethan-1-one CAS No. 900641-45-4](/img/structure/B2370229.png)
2-(Methylamino)-1-{4-[(3-methylphenyl)methyl]piperazin-1-yl}ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(Methylamino)-1-{4-[(3-methylphenyl)methyl]piperazin-1-yl}ethan-1-one, also known as methylenedioxypyrovalerone (MDPV), is a psychoactive drug that belongs to the cathinone class of compounds. MDPV is a potent stimulant that has been associated with a range of adverse effects, including addiction, psychosis, and death. Despite its potential dangers, MDPV has been the subject of scientific research due to its unique chemical structure and pharmacological properties.
Scientific Research Applications
Synthesis Methods and Chemical Properties
Enaminones Synthesis : A study by Bhat et al. (2018) involved the synthesis of enaminones like 4-methyl-1-[4-(piperazin/morpholin-1-yl) phenyl] pent-2-en-1-one by refluxing 1-[4-(piperazin/morpholin-1-yl) phenyl] ethan-1-one with DMF–DMA. These compounds were further used to obtain dihydropyrimidinone derivatives (Bhat, Al-Omar, Ghabbour, & Naglah, 2018).
Conformation Analysis of Centhaquin : Another study by Bajpai et al. (2000) focused on the compound Centhaquin, which shares a similar structure. This study used molecular modeling and Fourier transform infrared (FTIR) spectroscopy for conformation determination, which is crucial for understanding drug-receptor interactions (Bajpai, Gupta, Singh, Saxena, & Saxena, 2000).
Biological and Pharmacological Activities
Novel Derivatives Synthesis and Evaluation : Kumar et al. (2017) synthesized a series of novel derivatives containing the piperazine moiety. These compounds showed antidepressant and antianxiety activities in behavioral tests on albino mice (Kumar, Chawla, Akhtar, Sahu, Rathore, & Sahu, 2017).
Antitumor Activity : Research by Hakobyan et al. (2020) involved synthesizing tertiary amino alcohols of the piperazine series and evaluating their effects on tumor DNA methylation. This suggests potential antitumor applications for compounds with similar structures (Hakobyan, Hovasyan, Nersesyan, Agaronyan, Danielyan, Panosyan, Gevorgyan, & Oganesyan, 2020).
Antibacterial and Antifungal Activities : Gan et al. (2010) designed and synthesized azole-containing piperazine derivatives. These compounds displayed notable antibacterial and antifungal activities in vitro, suggesting potential for medical applications in treating infections (Gan, Fang, & Zhou, 2010).
Anti-inflammatory Activity : A study by Ahmed, Molvi, and Khan (2017) synthesized compounds with a piperazine moiety, which showed in-vitro and in-vivo anti-inflammatory activity, indicating their potential use in inflammatory disorders (Ahmed, Molvi, & Khan, 2017).
properties
IUPAC Name |
2-(methylamino)-1-[4-[(3-methylphenyl)methyl]piperazin-1-yl]ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O/c1-13-4-3-5-14(10-13)12-17-6-8-18(9-7-17)15(19)11-16-2/h3-5,10,16H,6-9,11-12H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTOIZTKCRYNQDM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2CCN(CC2)C(=O)CNC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.36 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Methylamino)-1-{4-[(3-methylphenyl)methyl]piperazin-1-yl}ethan-1-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[5-[(3-fluorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]adamantane-1-carboxamide](/img/structure/B2370151.png)


![2-(4-chlorophenyl)-1-(3-(5-methyl-1H-benzo[d]imidazol-2-yl)azetidin-1-yl)ethanone](/img/structure/B2370154.png)
![N-[3-(2-oxopiperidin-1-yl)phenyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide](/img/structure/B2370157.png)

![4-[2-(4-Tert-butyl-2-chlorophenoxy)ethoxy]-3-methoxybenzaldehyde](/img/structure/B2370162.png)
![(E)-4-(azepan-1-ylsulfonyl)-N-(4-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2370163.png)
![2-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl 3-acetylindolizine-1-carboxylate](/img/structure/B2370164.png)
![N-(2-(diethylamino)ethyl)-N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide hydrochloride](/img/structure/B2370166.png)

![3-((4-chlorobenzo[d]thiazol-2-yl)oxy)-N-(3,4-dimethoxybenzyl)azetidine-1-carboxamide](/img/structure/B2370168.png)
![2-Chloro-4-fluoro-N-[4-(3-methoxypyrrolidin-1-yl)phenyl]benzamide](/img/structure/B2370169.png)